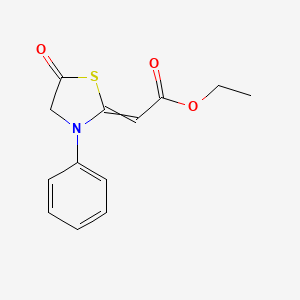![molecular formula C19H20F4O2 B14185507 1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) CAS No. 922718-40-9](/img/structure/B14185507.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone with two difluorobenzene groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) typically involves the reaction of 1,7-dibromoheptane with 2,3-difluorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the difluorophenol groups, forming the desired ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the difluorobenzene groups to more reduced forms.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic ethers.
Scientific Research Applications
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The ether linkages and difluorobenzene groups can participate in various molecular interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Butane-1,4-diylbis(oxy)]bis(2,3-difluorobenzene): Similar structure but with a shorter alkane chain.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(4,1-phenylene): Similar backbone but with different aromatic groups.
Uniqueness
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) is unique due to its specific combination of a heptane backbone and difluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
922718-40-9 |
|---|---|
Molecular Formula |
C19H20F4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[7-(2,3-difluorophenoxy)heptoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C19H20F4O2/c20-14-8-6-10-16(18(14)22)24-12-4-2-1-3-5-13-25-17-11-7-9-15(21)19(17)23/h6-11H,1-5,12-13H2 |
InChI Key |
TUSZBULUXYVMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCCCCCOC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)
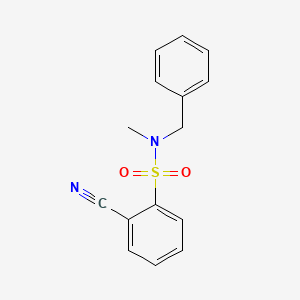
![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)
![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)
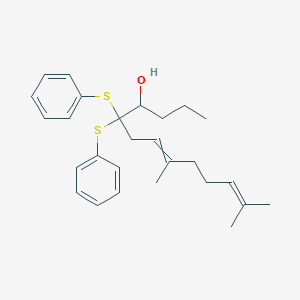
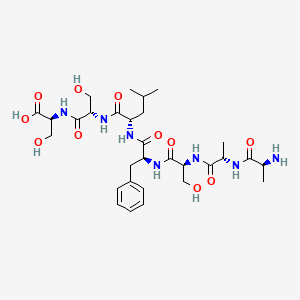
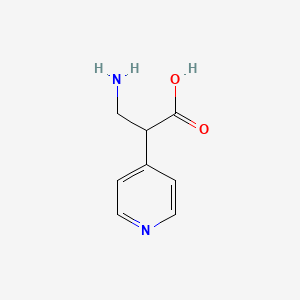
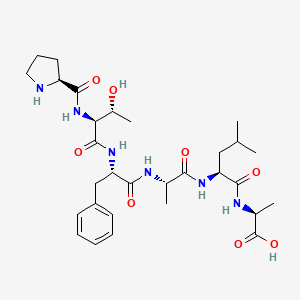
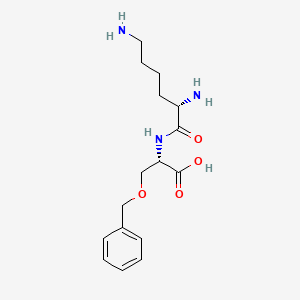
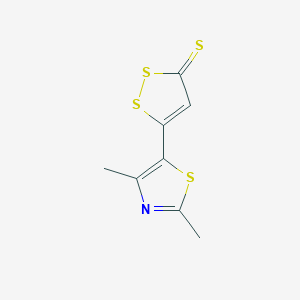
![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)
![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)
